3-(4-(Benzyloxy)phenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach allows for the straightforward synthesis of 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Azetidines are explored for their potential as drug candidates due to their bioactive properties.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material synthesis.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(4-(Benzyloxy)phenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)azetidine |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-8-6-14(7-9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |
InChI Key |
NWEJNNZEKHXTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.